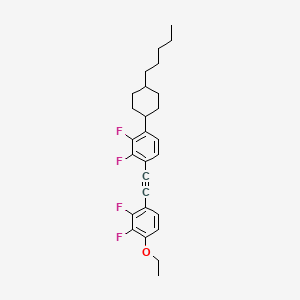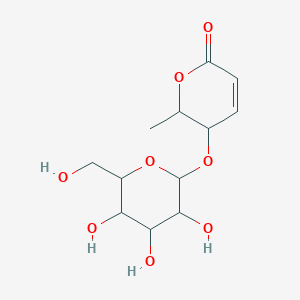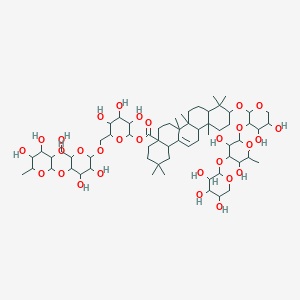
1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)-;1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)- is a synthetic peptide derivative. Peptides like dynorphins are known for their role in modulating pain and other physiological functions by interacting with opioid receptors in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often scales up SPPS techniques, utilizing automated peptide synthesizers to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify peptide properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or sequences.
Applications De Recherche Scientifique
Chemistry
Peptides like 1-8-Dynorphin B are used in research to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology
In biological research, these peptides are used to investigate their interactions with receptors, particularly opioid receptors, and their effects on cellular signaling pathways.
Medicine
Dynorphin peptides are studied for their potential therapeutic applications in pain management, addiction treatment, and neurodegenerative diseases.
Industry
Peptides are used in the development of diagnostic assays, as well as in the cosmetic industry for their bioactive properties.
Mécanisme D'action
1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)- likely exerts its effects by binding to kappa opioid receptors (KORs). This interaction modulates the release of neurotransmitters and influences pain perception, mood, and stress responses. The molecular pathways involved include G-protein coupled receptor signaling and downstream effectors like adenylate cyclase inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dynorphin A: Another member of the dynorphin family with similar opioid receptor interactions.
Beta-Endorphin: An endogenous opioid peptide with analgesic properties.
Enkephalins: Peptides that also interact with opioid receptors but have different receptor affinities.
Uniqueness
1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)- is unique due to its specific modifications, which may enhance its stability, receptor affinity, or resistance to enzymatic degradation compared to other dynorphins.
Propriétés
IUPAC Name |
2-[[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWDDCMEATQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81N15O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
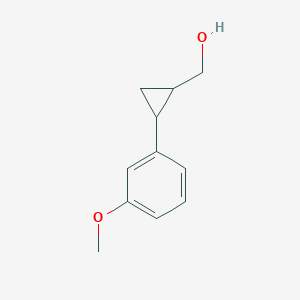
![(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)

![[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate](/img/structure/B12299360.png)


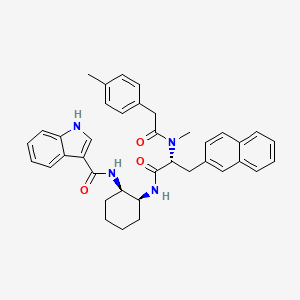
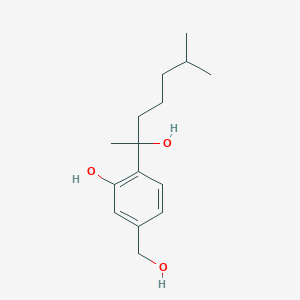
![1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B12299388.png)
![[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)
